VU0529331 belongs to the class of compounds known as potassium channel activators. It specifically targets the G protein-gated inwardly rectifying potassium channels (GIRK), which play a vital role in regulating neuronal excitability and synaptic transmission. The compound has been characterized as a selective modulator, with its efficacy primarily observed in GIRK2 and GIRK4 channels, although it exhibits weaker selectivity compared to other GIRK subunits .
The synthesis of VU0529331 involved a multi-step organic chemistry approach. Initial high-throughput screening identified the compound from a library of over 100,000 molecules. Subsequent studies utilized various assays, including thallium flux assays and whole-cell patch-clamp electrophysiology, to confirm its activity on GIRK channels .
The synthetic route typically includes:
The molecular structure of VU0529331 has been elucidated through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The compound's structure features distinct functional groups that facilitate its interaction with GIRK channels. The precise molecular formula and structural details are crucial for understanding its binding properties and mechanism of action.
VU0529331 undergoes specific chemical reactions that are critical for its activation mechanism on GIRK channels. Notably, it interacts with the channel's binding site, leading to conformational changes that facilitate potassium ion flow across the membrane. The compound's reactivity is primarily characterized by:
These reactions are fundamental in establishing VU0529331 as a potent modulator of ion channel activity .
The mechanism by which VU0529331 activates GIRK channels involves several key steps:
Experimental data demonstrate that VU0529331 effectively increases thallium ion influx in cells expressing GIRK channels, confirming its role as an activator .
VU0529331 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for in vivo studies and therapeutic applications .
VU0529331 has potential applications in various scientific fields:
The ongoing research into VU0529331 aims to further elucidate its pharmacological effects and therapeutic applications within central nervous system diseases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: